molecular formula C22H15Cl2NO4 B15154621 2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B15154621
M. Wt: 428.3 g/mol
InChI Key: DHILBOLEFGRHHS-UHFFFAOYSA-N
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Description

2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound with a molecular formula of C22H15Cl2NO4. This compound is known for its unique structure, which includes a benzodioxin ring fused with a benzamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects. The compound may also interfere with the synthesis of nucleic acids and proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide
  • 2-chlorobenzamide
  • 4-chloro-N-(2-chlorobenzoyl)benzamide

Uniqueness

2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to its benzodioxin ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications in scientific research .

Properties

Molecular Formula

C22H15Cl2NO4

Molecular Weight

428.3 g/mol

IUPAC Name

2-chloro-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C22H15Cl2NO4/c23-16-7-3-1-5-13(16)21(26)15-11-19-20(29-10-9-28-19)12-18(15)25-22(27)14-6-2-4-8-17(14)24/h1-8,11-12H,9-10H2,(H,25,27)

InChI Key

DHILBOLEFGRHHS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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